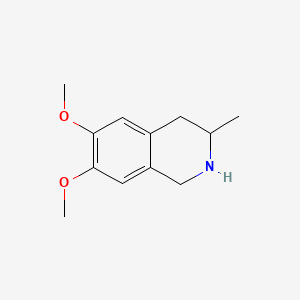
zinc(II)iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
zinc(II)iodide, also known as zinc iodide, is a chemical compound with the formula ZnI₂. It is composed of zinc and iodine and is typically found in a white crystalline form. This compound is used in various applications, including homeopathy, where it is believed to have therapeutic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: zinc(II)iodide can be synthesized through the direct reaction of zinc and iodine. The reaction is typically carried out in an aqueous solution, where zinc metal is dissolved in hydroiodic acid (HI) to form zinc iodide:
Zn+2HI→ZnI2+H2
Industrial Production Methods: Industrial production of zinc iodide involves the same basic reaction but on a larger scale. The process requires careful control of reaction conditions to ensure high purity and yield. The resulting zinc iodide is then purified through recrystallization .
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, where zinc is oxidized, and iodine is reduced.
Substitution Reactions: It can participate in substitution reactions where iodide ions are replaced by other halides or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) can oxidize zinc iodide to form zinc oxide (ZnO) and iodine (I₂).
Reducing Agents: Zinc iodide can be reduced back to zinc metal using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Zinc Oxide (ZnO): Formed during oxidation reactions.
Zinc Metal (Zn): Formed during reduction reactions.
Iodine (I₂): Released during oxidation reactions.
Applications De Recherche Scientifique
Chemistry: zinc(II)iodide is used as a reagent in various chemical reactions, particularly in organic synthesis. It serves as a source of iodide ions in substitution reactions.
Biology and Medicine: In homeopathy, zincum iodatum is believed to have therapeutic effects and is used to treat conditions like respiratory difficulties and cough.
Industry: Zinc iodide is used in the manufacturing of certain types of batteries and as a component in some types of photographic emulsions .
Mécanisme D'action
The mechanism of action of zincum iodatum in biological systems is not well understood. In general, zinc ions play crucial roles in various enzymatic processes, acting as cofactors for numerous enzymes. Iodide ions are essential for thyroid function, where they are incorporated into thyroid hormones. the specific pathways and molecular targets of zincum iodatum in homeopathic applications remain unclear .
Comparaison Avec Des Composés Similaires
Zinc Chloride (ZnCl₂): Similar to zinc iodide but with chloride ions instead of iodide. It is used in various industrial applications, including as a flux in soldering.
Zinc Bromide (ZnBr₂): Another halide of zinc, used in organic synthesis and as a radiation shielding material.
Zinc Fluoride (ZnF₂): Used in the production of phosphors and as a catalyst in organic reactions.
Uniqueness of Zincum Iodatum: zinc(II)iodide is unique due to its specific combination of zinc and iodide ions, which imparts distinct chemical properties. Its use in homeopathy sets it apart from other zinc halides, which are primarily used in industrial and chemical applications .
Propriétés
Formule moléculaire |
I2Zn |
|---|---|
Poids moléculaire |
319.2 g/mol |
Nom IUPAC |
zinc;diiodide |
InChI |
InChI=1S/2HI.Zn/h2*1H;/q;;+2/p-2 |
Clé InChI |
UAYWVJHJZHQCIE-UHFFFAOYSA-L |
SMILES canonique |
[Zn+2].[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


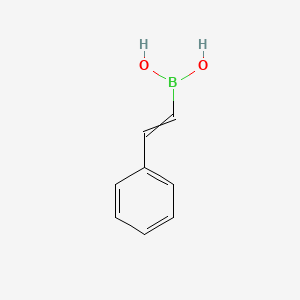
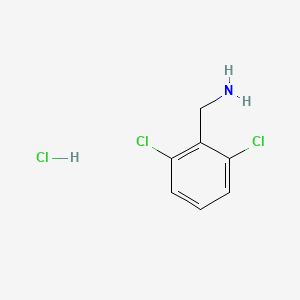
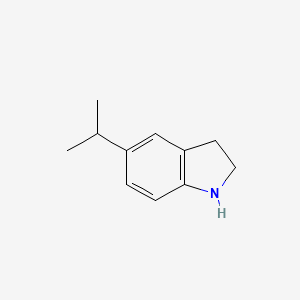
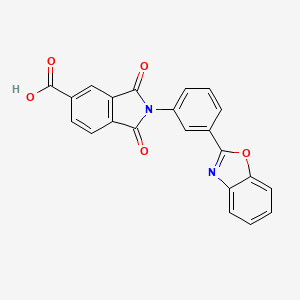
![N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine](/img/structure/B8815664.png)
![3,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene](/img/structure/B8815670.png)
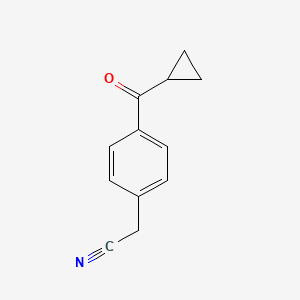
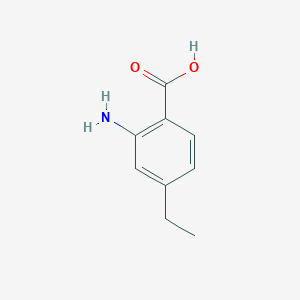
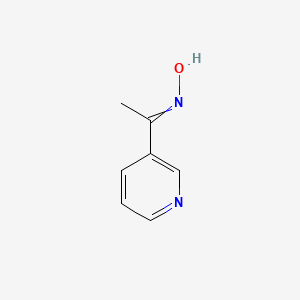
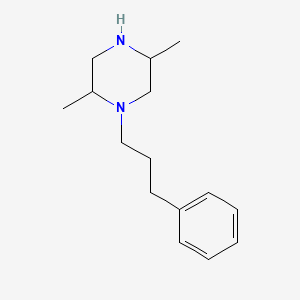
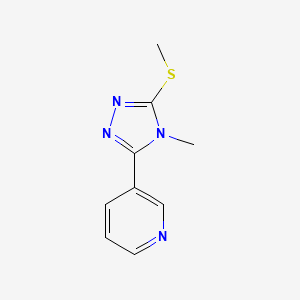
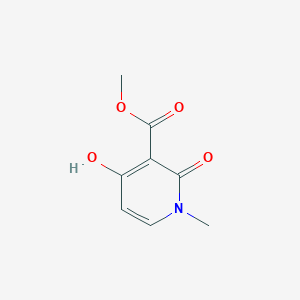
![5-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B8815731.png)
